![molecular formula C9H15NO3 B2966854 methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate CAS No. 1807937-85-4](/img/structure/B2966854.png)
methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate” is a chemical compound with the molecular formula C9H15NO3 . It is a research-use-only product .
Synthesis Analysis
The synthesis of pyrrole derivatives, which this compound is a part of, has been extensively studied. A common method involves the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another approach involves the use of enzymes for transesterification to synthesize pyrrole esters .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact structure would require more specific information or analysis such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . More specific reactions would depend on the exact structure and substituents of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.22 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources .科学的研究の応用
Structural Analysis and Molecular Interactions
"Methyl (1RS,3SR,3aRS,6aSR)-1-methyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate" and its chlorophenyl variant exhibit non-planar conformations of the pyrrolopyrrole fragment, showcasing the compound's complex three-dimensional structure. These molecules form sheets linked by hydrogen bonds, highlighting their potential in the formation of supramolecular architectures (Quiroga et al., 2013).
Synthesis and Coordination Polymers
Research demonstrates the utility of related compounds in synthesizing coordination polymers with metals such as Zn(II) and Cd(II), indicating their potential in materials science for creating new types of metal-organic frameworks. These frameworks exhibit unique structural features such as chiral 2D networks and 3D supramolecular networks, which could be explored for catalysis, drug delivery, or as sensors (Cheng et al., 2017).
Heterocyclic Compound Synthesis
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds. For instance, "methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates" react with styrene and butyl vinyl ether to produce hexahydropyrano-[4,3-b]pyrrole derivatives, showcasing the compound's versatility in organic synthesis (Bubnov et al., 2015).
Novel Synthetic Approaches
Innovative synthetic methods have been developed for the preparation of pyrano[3,2-b]pyrrole derivatives from pyranose derivatives, demonstrating the compound's role in facilitating the creation of fused N-heterobicyclic compounds with high stereoselectivity. This highlights its importance in the development of new synthetic strategies in organic chemistry (Ma et al., 2013).
作用機序
Target of Action
The primary targets of Methyl (3aS,7aS)-Octahydropyrano[3,4-c]Pyrrole-7a-Carboxylate are currently unknown
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrrole derivatives are involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors affect this compound are currently unknown .
将来の方向性
特性
IUPAC Name |
methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUVCHHHSGKOEH-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOCC1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCOC[C@@H]1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

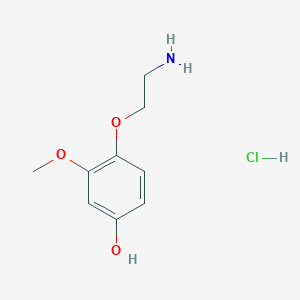
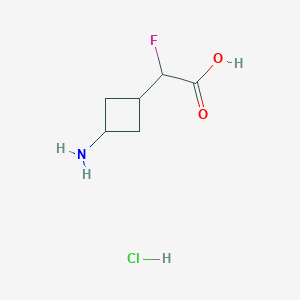

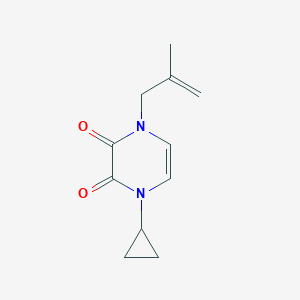
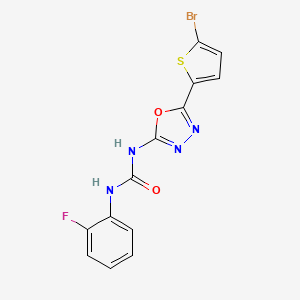
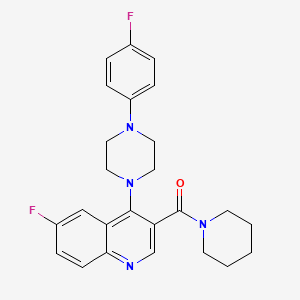

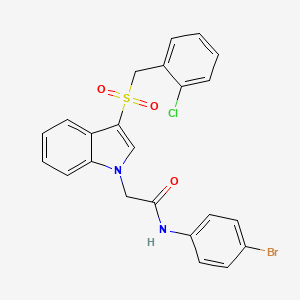
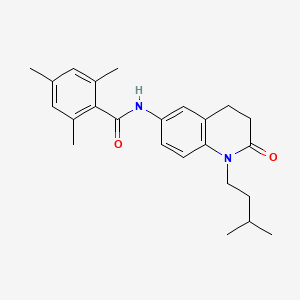



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)
